molecular formula C14H19N3O2 B2581622 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}pyrazine-2-carboxamide CAS No. 2195811-13-1

5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}pyrazine-2-carboxamide

Cat. No.: B2581622
CAS No.: 2195811-13-1
M. Wt: 261.325
InChI Key: UNMIXIDVNHCTKY-UHFFFAOYSA-N
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Description

5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}pyrazine-2-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a pyrazine ring, a spirocyclic nonane moiety, and a carboxamide functional group. Its molecular formula is C14H19N3O2, and it has a molecular weight of approximately 261.32 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{7-oxaspiro[35]nonan-1-yl}pyrazine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted compounds.

Scientific Research Applications

5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}pyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}pyrazine-2-carboxamide include:

  • 7-oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride
  • 2-(2-oxaspiro[3.5]nonan-7-yl)acetic acid

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a pyrazine ring, spirocyclic nonane moiety, and carboxamide functional group. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

5-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10-8-16-11(9-15-10)13(18)17-12-2-3-14(12)4-6-19-7-5-14/h8-9,12H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMIXIDVNHCTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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